molecular formula C25H26N2O2 B438533 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 362602-82-2

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B438533
CAS No.: 362602-82-2
M. Wt: 386.5g/mol
InChI Key: ZTVWCEVWJZNMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring with a benzhydryl (diphenylmethyl) group and a phenoxyethanone moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves the reaction of 1-(diphenylmethyl)piperazine with phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. It may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: A precursor in the synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one, known for its use in drug synthesis.

    1-Benzhydrylpiperazine: Another piperazine derivative with similar structural features and applications.

    Cetirizine Dihydrochloride: A related compound used as an antihistamine in allergy treatment.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring, benzhydryl group, and phenoxyethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(20-29-23-14-8-3-9-15-23)26-16-18-27(19-17-26)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVWCEVWJZNMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.